D-Altronic acid lithium salt
CAS No.:
Cat. No.: VC17246828
Molecular Formula: C6H11LiO7
Molecular Weight: 202.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11LiO7 |
|---|---|
| Molecular Weight | 202.1 g/mol |
| IUPAC Name | lithium;(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
| Standard InChI | InChI=1S/C6H12O7.Li/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4-,5+;/m1./s1 |
| Standard InChI Key | ZOTSUVWAEYHZRI-VTJTUFIXSA-M |
| Isomeric SMILES | [Li+].C([C@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O)O |
| Canonical SMILES | [Li+].C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Configuration
D-Altronic acid lithium salt is the lithium derivative of D-altronic acid, a hydroxy acid with the IUPAC name (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid. Its stereochemistry is defined by four chiral centers, resulting in a specific spatial arrangement critical for its biochemical interactions . The lithium salt form enhances solubility in aqueous environments, making it suitable for in vitro and in vivo studies.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.09 g/mol |
| Exact Mass | 202.0583 g/mol |
| Topological Polar Surface Area | 138.00 Ų |
| Hydrogen Bond Donors/Acceptors | 6 / 6 |
| Rotatable Bonds | 5 |
| XlogP | -3.40 |
The compound’s low lipophilicity () and high polar surface area (138.00 Ų) underscore its hydrophilic nature, which influences its distribution and bioavailability .
Biological Activity and Metabolic Role
Role in Carbohydrate Metabolism
D-Altronic acid lithium salt participates in the pentose and glucuronate interconversion pathways, facilitating the breakdown of complex carbohydrates into usable energy substrates. In Escherichia coli, it acts as an intermediate in the catabolism of polysaccharides, highlighting its significance in microbial energy cycles .
Enzyme Interactions
The compound interacts with enzymes such as aldose reductase and glucuronate isomerase, modulating glycolytic and pentose phosphate pathways. These interactions are critical for understanding its potential in metabolic disorder research .
Pharmacokinetic and Toxicological Profile
ADMET Properties
Data from predictive models (admetSAR 2.0) reveal key pharmacokinetic characteristics:
| Parameter | Value/Outcome |
|---|---|
| Human Intestinal Absorption | 58.12% probability |
| Blood-Brain Barrier Penetration | 60.00% probability |
| Oral Bioavailability | 67.14% probability |
| Hepatotoxicity | 90.00% probability |
| Ames Mutagenicity | 99.00% non-mutagenic |
Toxicological Considerations
D-Altronic acid lithium salt demonstrates low acute oral toxicity (62.16% probability of Class IV) but shows potential reproductive toxicity (91.11%) and mitochondrial toxicity (87.50%). These findings underscore the need for rigorous safety evaluations in preclinical studies .
Applications and Research Implications
Biochemical Research
The compound is used to investigate:
-
Carbohydrate degradation mechanisms in microbial systems.
-
Enzyme kinetics of aldose reductase and related isoforms.
-
Metabolic flux analysis in pentose phosphate pathways.
Comparative Analysis with Related Compounds
D-Altronic acid lithium salt shares functional similarities with other sugar acid salts, such as D-galacturonic acid lithium salt, which is integral to pectin metabolism. Key differentiators include its unique stereochemistry and metabolic pathway specificity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume